(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one

Catalog No.
S12838992
CAS No.
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one

Product Name

(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one

IUPAC Name

4-hydroxy-6-methylpiperidin-2-one

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c1-4-2-5(8)3-6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9)

InChI Key

VTFYNUQTWXDGRT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(=O)N1)O

(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one is a chiral piperidine derivative characterized by a hydroxyl group at the fourth position and a methyl group at the sixth position of the piperidine ring. Its molecular formula is C₈H₁₅NO, and it features a piperidinone structure, which is significant in various chemical and biological contexts. The compound exhibits stereochemistry, with specific configurations at the 4 and 6 positions contributing to its unique reactivity and biological properties.

The reactivity of (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one can be attributed to its functional groups. It can undergo several types of reactions:

  • Hydrogenation: The compound can be hydrogenated under acidic or neutral conditions to yield various derivatives. For instance, hydrogenation of (2,3-dihydropyridinone) leads to the formation of 4-hydroxy piperidine products stereospecifically .
  • Reduction Reactions: The ketone functionality in piperidinones can be reduced using lithium aluminum hydride (LAH), yielding corresponding piperidinol derivatives .
  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Several synthetic routes exist for producing (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one:

  • Starting from Dihydropyridones: One common method involves the hydrogenation of 2,3-dihydropyridinones under controlled conditions to yield the target compound .
  • Alkylation Reactions: The synthesis can also involve alkylation of protected piperidines followed by deprotection to yield (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one.
  • Chiral Pool Synthesis: Utilizing chiral starting materials allows for the direct synthesis of enantiomerically pure compounds, enhancing yields and selectivity.

The applications of (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one span various fields:

  • Pharmaceutical Industry: Due to its potential biological activities, it is being investigated for use in drug development.
  • Chemical Synthesis: As an intermediate in organic synthesis, it serves as a building block for more complex molecules.
  • Research Tool: Its unique structure makes it valuable in studying piperidine chemistry and exploring structure-activity relationships.

Interaction studies involving (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one focus on:

  • Binding Affinity: Investigating how this compound interacts with various biological targets such as receptors or enzymes.
  • Mechanism of Action: Understanding how modifications to its structure affect its biological activity provides insight into its pharmacological potential.

Several compounds share structural similarities with (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
1-Methylpiperidin-4-oneMethyl group at position 1Lacks hydroxyl group; different reactivity profile
4-HydroxypiperidineHydroxyl at position 4Does not have a methyl substituent at position 6
2-PiperidoneKetone at position 2No hydroxyl or methyl substituents
3-HydroxypiperidineHydroxyl at position 3Different stereochemistry; affects biological activity

The presence of both a hydroxyl and a methyl group at specific positions distinguishes (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one from these similar compounds, potentially enhancing its biological activity and utility in synthetic applications.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

129.078978594 g/mol

Monoisotopic Mass

129.078978594 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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